molecular formula C7H10N2OS B1375390 5-[(Azetidin-3-yloxy)methyl]-1,3-thiazole CAS No. 1309315-43-2

5-[(Azetidin-3-yloxy)methyl]-1,3-thiazole

Cat. No.: B1375390
CAS No.: 1309315-43-2
M. Wt: 170.23 g/mol
InChI Key: GGTGJLISODKPEK-UHFFFAOYSA-N
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Description

5-[(Azetidin-3-yloxy)methyl]-1,3-thiazole is a novel chemical building block designed for medicinal chemistry and drug discovery research. This compound features a 1,3-thiazole core, a privileged scaffold in pharmaceuticals known for its diverse biological activities and presence in several FDA-approved drugs . The thiazole ring is a versatile pharmacophore that contributes to various biological effects, including antimicrobial, anticancer, and anti-inflammatory activities, making it a highly valuable template for identifying new lead compounds . The molecule is further functionalized with an azetidine moiety, a saturated four-membered ring that can significantly influence the compound's physicochemical properties and serve as a key structural element for interaction with biological targets. This specific molecular architecture makes this compound a promising intermediate for constructing more complex molecules. Researchers can utilize this compound as a core structure in the synthesis of libraries for high-throughput screening or as a starting point for lead optimization programs aimed at developing potent and selective agents for various diseases. Its structure lends itself to exploration in multiple therapeutic areas, particularly in the ongoing development of new antibiotics to combat drug-resistant bacterial strains, a critical challenge in global health . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

5-(azetidin-3-yloxymethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-6(2-8-1)10-4-7-3-9-5-11-7/h3,5-6,8H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTGJLISODKPEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OCC2=CN=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization

Strategies for the Formation of the 1,3-Thiazole Core

The 1,3-thiazole ring is a prevalent scaffold in a vast array of biologically active compounds and natural products. encyclopedia.pubnih.gov Its synthesis has been a subject of extensive research, leading to the development of several robust and versatile methods.

Hantzsch Thiazole (B1198619) Synthesis and its Variants

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most fundamental and widely employed methods for constructing the thiazole ring. chemicalbook.comsynarchive.com This classical method involves the condensation reaction between an α-halocarbonyl compound and a thioamide. encyclopedia.pubwikipedia.orgderpharmachemica.com The reaction proceeds through the initial formation of a hydroxythiazoline intermediate, which then dehydrates to yield the aromatic thiazole ring. researchgate.net

The versatility of the Hantzsch synthesis allows for the introduction of a wide range of substituents at positions 2, 4, and 5 of the thiazole ring by varying the starting α-halocarbonyl and thioamide reactants. encyclopedia.pubderpharmachemica.com Numerous variants and modifications of the Hantzsch synthesis have been developed to improve yields, expand the substrate scope, and create more environmentally benign reaction conditions. These include the use of microwave irradiation, solid-supported catalysts, and one-pot multi-component procedures. researchgate.net

Table 1: Key Features of the Hantzsch Thiazole Synthesis

FeatureDescription
Reactants α-Halocarbonyl compounds and thioamides (or thioureas) synarchive.com
Key Intermediate Hydroxythiazoline researchgate.net
Product Substituted 1,3-thiazoles
Advantages High reliability, good to excellent yields, versatile for substituent introduction researchgate.net
Modifications Microwave-assisted synthesis, use of green catalysts, solvent-free conditions researchgate.net

Gabriel Thiazole Synthesis

The Gabriel synthesis offers an alternative route to 2,5-disubstituted thiazole derivatives. This method involves the cyclization of α-acylaminoketones with a phosphorus pentasulfide. analis.com.my The reaction is typically carried out at elevated temperatures. encyclopedia.pub While not as universally applied as the Hantzsch synthesis, the Gabriel method provides a valuable tool for accessing specific substitution patterns on the thiazole ring.

Cook-Heilborn Method for 2-Aminothiazole Derivatives

The Cook-Heilborn synthesis is a notable method for the preparation of 5-aminothiazoles. wikipedia.org This reaction involves the condensation of an α-aminonitrile with carbon disulfide, dithioacids, or related sulfur-containing reagents. wikipedia.orgwikipedia.org The reaction proceeds under mild conditions, often at room temperature, and can be performed in aqueous media. wikipedia.org The mechanism involves the initial nucleophilic attack of the amino group on the sulfur-containing reagent, followed by an intramolecular cyclization and subsequent tautomerization to form the aromatic 5-aminothiazole ring. wikipedia.org

Modern Cyclization and Condensation Reactions for Thiazole Rings

Beyond the classical named reactions, a plethora of modern synthetic methods have emerged for the construction of the thiazole ring. These contemporary approaches often offer improved efficiency, milder reaction conditions, and access to a broader range of functionalized thiazoles.

Modern strategies include:

Domino Reactions: Multi-step transformations that occur in a single pot, such as the alkylation-cyclization of propargyl bromides with thioureas. organic-chemistry.org

Photocatalytic Reactions: The use of light to promote the reaction between enaminones and thioureas. organic-chemistry.org

Electrochemical Synthesis: Oxidative cyclization of enaminones with thioamides under metal- and oxidant-free conditions. organic-chemistry.org

Three-Component Reactions: The condensation of enaminoesters, fluorodibromoiamides/esters, and sulfur to generate thiazoles. organic-chemistry.org

Microwave-Assisted Synthesis: The use of microwave irradiation to accelerate reaction times and improve yields in the synthesis of hydrazinyl thiazole derivatives. nih.gov

These modern techniques provide powerful tools for the efficient and often more sustainable synthesis of complex thiazole-containing molecules.

Synthesis of the Azetidine (B1206935) Moiety

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a key structural feature of many biologically active compounds. magtech.com.cnrsc.org Its synthesis can be challenging due to the inherent ring strain of the four-membered ring. rsc.orgnih.gov However, a variety of synthetic strategies have been developed to construct this important heterocyclic motif. magtech.com.cn

Approaches to Azetidine Ring Construction

The construction of the azetidine ring can be broadly categorized into several key approaches:

Cyclizations via C-N Bond Formation: This is a common strategy that involves the intramolecular nucleophilic substitution of a γ-amino halide or a related derivative. Other methods in this category include the reductive cyclization of β-haloalkylimines and the opening of epoxides or aziridines with amines. magtech.com.cn

Cyclizations via C-C Bond Formation: These methods involve the formation of a carbon-carbon bond to close the four-membered ring. Examples include intramolecular nucleophilic displacements and cyclizations involving Michael additions. magtech.com.cn

Cycloaddition Reactions: [2+2] Cycloaddition reactions, such as the photocycloaddition of imines and alkenes, can be employed to form the azetidine ring. magtech.com.cnrsc.org Amine-catalyzed cycloadditions of allenoates and imines also provide a route to azetidines. magtech.com.cn

Ring Contraction and Expansion Rearrangements: Azetidines can be synthesized through the ring contraction of five-membered heterocycles or the ring expansion of three-membered heterocycles like aziridines. magtech.com.cnorganic-chemistry.org

Reduction of Azetidin-2-ones (β-Lactams): The reduction of the carbonyl group of readily available β-lactams provides a straightforward route to the corresponding azetidines. magtech.com.cn

Table 2: Major Synthetic Approaches to the Azetidine Ring

ApproachDescription
Cyclization (C-N Bond Formation) Intramolecular reaction to form a nitrogen-carbon bond, closing the ring. magtech.com.cn
Cyclization (C-C Bond Formation) Intramolecular reaction to form a carbon-carbon bond to complete the ring structure. magtech.com.cn
Cycloaddition [2+2] reactions between two unsaturated components to form the four-membered ring. magtech.com.cnrsc.org
Ring Rearrangement Contraction of larger rings or expansion of smaller rings to form the azetidine. magtech.com.cnorganic-chemistry.org
Reduction Conversion of a β-lactam (azetidin-2-one) to an azetidine. magtech.com.cn

Functionalization of Azetidine Derivatives

The azetidine moiety, a strained four-membered ring, offers unique opportunities for chemical modification. nih.gov Functionalization is crucial for preparing it for linkage to the thiazole fragment. Late-stage modification of molecules containing an azetidine unit can be achieved through chemoselective deprotection and subsequent substitution at the azetidine nitrogen. nih.gov This allows for the introduction of various functional groups that can modulate the molecule's properties or serve as handles for further reactions.

Moreover, the introduction of a quaternary carbon center at the 3-position of the azetidine ring is a strategy employed to enhance metabolic stability in drug discovery. thieme-connect.de While numerous methods exist for synthesizing azetidines, creating derivatives with a C3 all-carbon quaternary center often requires specialized multicomponent reactions that utilize the strain-release functionalization of azabicyclobutanes. thieme-connect.de For the synthesis of the title compound, the key precursor is typically an N-protected azetidin-3-ol or a derivative with a suitable leaving group at the 3-position. The choice of the nitrogen protecting group (e.g., Boc, Cbz) is critical, as it must be stable during the subsequent synthetic steps and allow for selective removal if desired.

Construction of the 5-[(Azetidin-3-yloxy)methyl] Fragment

The assembly of the core 5-[(Azetidin-3-yloxy)methyl] fragment is a critical phase in the synthesis, focusing on the formation of the ether bond and the incorporation of the methylene (B1212753) spacer.

The formation of the ether linkage between the azetidine ring and the methyl-thiazole moiety is a pivotal step. A common and effective method is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. Two primary variations can be envisioned for this specific fragment:

Route A: An N-protected azetidin-3-oxide, formed by deprotonating N-protected azetidin-3-ol with a suitable base (e.g., sodium hydride), acts as the nucleophile. This attacks an electrophilic 5-(halomethyl)-1,3-thiazole derivative (where halo = Cl, Br, I).

Route B: The polarity is reversed. An N-protected azetidin-3-ol is converted into a derivative with a good leaving group (e.g., tosylate, mesylate) at the 3-position. This electrophilic azetidine is then subjected to nucleophilic attack by the hydroxymethyl group of a 5-(hydroxymethyl)-1,3-thiazole, activated as an alkoxide.

Table 1: Representative Conditions for Williamson Ether Synthesis

NucleophileElectrophileBase / SolventTypical Temperature
N-Boc-azetidin-3-ol5-(Bromomethyl)-1,3-thiazoleSodium Hydride (NaH) / Tetrahydrofuran (THF)0 °C to Room Temp.
N-Boc-azetidin-3-ol5-(Chloromethyl)-1,3-thiazolePotassium tert-butoxide / Dimethylformamide (DMF)Room Temp. to 60 °C
5-(Hydroxymethyl)-1,3-thiazoleN-Boc-3-(methylsulfonyloxy)azetidineSodium Hydride (NaH) / Tetrahydrofuran (THF)0 °C to Room Temp.

The methylene bridge (-CH2-) is the non-heterocyclic linker between the azetidinoxy group and the thiazole ring. This bridge is not installed as a separate reagent but is incorporated as part of one of the coupling partners used in the ether linkage formation.

Specifically, the methylene group is introduced via a 5-functionalized methyl-thiazole derivative. Common precursors include:

5-(Hydroxymethyl)-1,3-thiazole: Used as a nucleophile in Route B of the ether synthesis.

5-(Halomethyl)-1,3-thiazole: (e.g., 5-(bromomethyl)- or 5-(chloromethyl)-1,3-thiazole). These serve as key electrophiles in Route A. The synthesis of these precursors often starts from commercially available ethyl 2-chloro-3-oxopropanoate, which can be used to construct the thiazole ring with a handle at the 5-position for subsequent functionalization to the halomethyl group.

Convergent and Linear Synthesis Routes to 5-[(Azetidin-3-yloxy)methyl]-1,3-thiazole

The assembly of the final molecule can be approached through either a linear or a convergent synthetic plan.

Convergent Synthesis: A convergent approach involves the independent synthesis of key fragments of the molecule, which are then combined in a later stage. nih.gov For this compound, this is generally the more efficient and preferred strategy. The two key fragments are:

An appropriately protected azetidine derivative (e.g., N-Boc-azetidin-3-ol).

A functionalized thiazole derivative (e.g., 5-(bromomethyl)-1,3-thiazole).

Post-Synthetic Modifications and Analog Generation

Once the core structure of this compound is assembled, further diversification can be achieved by modifying the heterocyclic rings.

The 1,3-thiazole ring is a versatile scaffold amenable to various functionalizations, which is a common strategy in medicinal chemistry to explore structure-activity relationships. nih.gov The electron distribution in the thiazole ring dictates its reactivity, with the C5 position being the most electron-rich and thus a primary site for electrophilic substitution, while the C2 proton is the most acidic and susceptible to deprotonation. wikipedia.orgpharmaguideline.com

Several methods can be employed for the diversification of the thiazole ring in the target molecule:

C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds. Palladium-catalyzed regioselective C-H alkenylation, for example, can introduce diverse substitution patterns at the C2 and C4 positions of the thiazole ring. rsc.org This allows for the introduction of various vinyl groups.

Halogenation and Cross-Coupling: The thiazole ring can be halogenated (e.g., brominated) at specific positions, typically C5 if available, or C2/C4 under certain conditions. The resulting halothiazole is a versatile intermediate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide array of aryl, heteroaryl, alkynyl, or amino substituents.

Functionalization at C2: The acidic nature of the C2 proton allows for its removal by a strong base (e.g., n-butyllithium), generating a nucleophilic organolithium species. pharmaguideline.com This intermediate can then react with various electrophiles, such as aldehydes, ketones, or alkyl halides, to install substituents exclusively at the C2 position.

Table 2: Potential Diversification Reactions at the 1,3-Thiazole Ring

PositionReaction TypeReagentsResulting Substituent
C2Deprotonation-Electrophilic Quench1. n-BuLi2. Electrophile (e.g., R-CHO)-CH(OH)R
C2 / C4C-H AlkenylationPd(OAc)2, Olefin-CH=CHR
C4 / C5Electrophilic SubstitutionN-Bromosuccinimide (NBS)-Br
C4 / C5Suzuki Coupling (from bromo-derivative)Arylboronic acid, Pd catalyst, Base-Aryl

These post-synthetic modifications enable the generation of a library of analogs from a common intermediate, facilitating the systematic exploration of the chemical space around the core this compound scaffold.

Functionalization of the Azetidine Ring

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold in medicinal chemistry. rsc.orgnih.gov Its reactivity is largely influenced by ring strain, which makes it more reactive than larger rings like pyrrolidine but generally more stable and easier to handle than the three-membered aziridine ring. rsc.org Functionalization of the azetidine moiety in a compound such as this compound would primarily target the secondary amine (N-H) group, which acts as a versatile handle for introducing a wide range of substituents.

The nitrogen atom of the azetidine ring is nucleophilic and can readily undergo various chemical transformations to yield N-substituted derivatives. Common functionalization strategies include acylation, sulfonylation, alkylation, and reductive amination. These reactions allow for the introduction of diverse functional groups, which can modulate the physicochemical properties of the parent molecule.

For more complex modifications, the carbon atoms of the azetidine ring can be functionalized. A key strategy involves the α-lithiation of an N-protected azetidine, followed by trapping with an electrophile. acs.org The choice of the nitrogen protecting group is crucial for the success of this approach. While the common tert-butoxycarbonyl (Boc) group is not ideal for facilitating α-lithiation, the tert-butoxythiocarbonyl (Botc) group has been shown to be effective. acs.org The Botc group activates the adjacent C-H bond for deprotonation by a strong base like s-BuLi, and can be subsequently removed under acidic or thermal conditions that would not affect a Boc group. acs.org

Reaction TypeReagents and ConditionsResulting Functional GroupPurpose of Functionalization
N-Acylation Acyl chlorides or anhydrides, base (e.g., triethylamine)N-acylIntroduction of amide functionalities
N-Sulfonylation Sulfonyl chlorides, base (e.g., pyridine)N-sulfonylAddition of sulfonamide groups
N-Alkylation Alkyl halides, base (e.g., K₂CO₃)N-alkylIntroduction of alkyl substituents
Reductive Amination Aldehydes or ketones, reducing agent (e.g., NaBH(OAc)₃)N-alkylFormation of substituted N-alkyl groups
α-C-H Functionalization 1. N-Botc protection2. s-BuLi, chiral ligand3. Electrophile (e.g., R-X)α-substitutedIntroduction of substituents on the carbon adjacent to the nitrogen

Targeted Synthesis of Related Analogues for Research

The synthesis of analogues of this compound is crucial for establishing structure-activity relationships (SAR) in research contexts. Synthetic strategies can be designed to modify the thiazole ring, the azetidine ring, or the linking ether bridge, allowing for systematic exploration of the molecule's different domains.

Synthesis of the Core Scaffold: A plausible retrosynthetic analysis suggests that the core structure can be assembled via a nucleophilic substitution reaction. This would typically involve coupling a protected 3-hydroxyazetidine with a suitably functionalized 5-(halomethyl)-1,3-thiazole intermediate. The thiazole component itself can be constructed using established methods, such as the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. tandfonline.com

Thiazole Ring Analogues: The Hantzsch synthesis is highly adaptable for creating a variety of substituted thiazoles. By varying the α-haloketone and thioamide starting materials, analogues with substituents at the C2 and C4 positions of the thiazole ring can be generated. For example, using different substituted thioamides allows for the introduction of various groups at the C2 position, while using different α-haloketones enables modification at the C4 position. These modified thiazole intermediates can then be coupled with the azetidin-3-ol moiety to produce the final target analogues.

Azetidine Ring Analogues: Analogues can also be generated by incorporating substituted azetidine rings. The synthesis can start from variously substituted 3-hydroxyazetidines. For instance, chiral azetidin-3-ones can serve as versatile precursors to functionalized azetidines. nih.govnih.gov These can be synthesized through methods like gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.govnih.gov Reduction of the ketone and subsequent coupling with the thiazole side-chain would yield analogues with substituents on the azetidine ring.

Analogue TypeSynthetic StrategyKey Starting MaterialsVariable Moiety
Thiazole C2-Substituted Hantzsch synthesis using a substituted thioamide, followed by coupling with 3-hydroxyazetidine.Substituted thioamides, 1,3-dichloroacetone, N-Boc-3-hydroxyazetidine.R¹ group at C2 of the thiazole ring.
Thiazole C4-Substituted Hantzsch synthesis using a substituted α-haloketone, followed by coupling with 3-hydroxyazetidine.Thioformamide, substituted α-haloketones, N-Boc-3-hydroxyazetidine.R² group at C4 of the thiazole ring.
Azetidine C2/C4-Substituted Synthesis of a substituted 3-hydroxyazetidine, followed by coupling with 5-(chloromethyl)-1,3-thiazole.Substituted azetidin-3-one precursors, 5-(chloromethyl)-1,3-thiazole.R³ group(s) on the azetidine ring.

By employing these targeted synthetic strategies, libraries of related analogues can be systematically prepared to investigate how structural modifications impact biological activity or other properties of interest.

Molecular Structure Elucidation and Computational Investigations

Spectroscopic Characterization Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR analyses provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within 5-[(Azetidin-3-yloxy)methyl]-1,3-thiazole.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the azetidine (B1206935) ring, the methylene (B1212753) bridge, and the thiazole (B1198619) moiety. The protons on the azetidine ring typically appear in the upfield region. ipb.ptchemicalbook.com The two methylene protons adjacent to the nitrogen (C2-H, C4-H) are anticipated to resonate at approximately δ 3.6 ppm, while the other methylene protons (C3-H₂) would likely appear around δ 2.3 ppm. chemicalbook.com The methine proton on the azetidine ring (C3'-H), being attached to the oxygen atom, would be shifted downfield. The methylene protons of the -CH₂- bridge are expected to produce a singlet at around δ 4.5-4.9 ppm. mdpi.com The thiazole ring protons are characteristically found in the aromatic region, with the H2 and H4 protons showing distinct chemical shifts. researchgate.net

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon environment. The carbon atoms of the thiazole ring are expected to resonate in the range of δ 100-160 ppm. epu.edu.iqasianpubs.org The C-O carbon of the azetidine ring and the methylene bridge carbon will have characteristic shifts influenced by the electronegative oxygen atom, typically appearing in the δ 50-90 ppm range. pdx.edu The remaining azetidine carbons would be found further upfield. researchgate.netrsc.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Thiazole-H28.8 - 9.0Singlet (s)
Thiazole-H47.4 - 7.6Singlet (s)
-O-CH₂-Thiazole4.7 - 4.9Singlet (s)
Azetidine-CH-O-4.0 - 4.2Multiplet (m)
Azetidine-CH₂-N3.6 - 3.8Multiplet (m)
Azetidine-NH2.5 - 3.5Broad Singlet (br s)

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Thiazole-C2150 - 155
Thiazole-C4142 - 146
Thiazole-C5118 - 122
-O-CH₂-Thiazole65 - 70
Azetidine-C360 - 65
Azetidine-C2/C445 - 50

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. For this compound, the IR spectrum would exhibit characteristic absorption bands confirming the presence of the azetidine, ether, and thiazole functionalities.

Key expected vibrational frequencies include the N-H stretching of the secondary amine in the azetidine ring, typically appearing as a moderate band in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations of the thiazole ring and the methylene groups would be observed around 2850-3100 cm⁻¹. A significant and often strong absorption band corresponding to the C-O-C asymmetric stretch of the ether linkage is expected in the 1150-1070 cm⁻¹ range. libretexts.orgrockymountainlabs.comspectroscopyonline.com The C=N stretching vibration within the thiazole ring would likely produce a peak around 1600-1650 cm⁻¹. epu.edu.iq

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
Azetidine N-HStretch3300 - 3500
Aromatic/Aliphatic C-HStretch2850 - 3100
Thiazole C=NStretch1600 - 1650
Ether C-O-CAsymmetric Stretch1150 - 1070
Thiazole C-SStretch600 - 800

Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound through the generation and detection of gas-phase ions. For this compound (C₇H₁₀N₂OS), high-resolution mass spectrometry would confirm its exact mass. The molecular ion peak (M⁺) would be observed, confirming the molecular weight.

The fragmentation pattern observed in the mass spectrum offers structural insights. Common fragmentation pathways for ethers involve the cleavage of the C-O bond. miamioh.edulibretexts.org Therefore, a primary fragmentation would be the cleavage of the bond between the azetidinyl oxygen and the methylene bridge, or the methylene-thiazole bond. Alpha-cleavage, the breaking of a C-C bond adjacent to a heteroatom, is also a predominant fragmentation mode for amines and ethers, which would likely lead to the fragmentation of the azetidine ring. wikipedia.orgyoutube.com

Table 4: Predicted Mass Spectrometry Fragments for this compound

Fragment StructurePredicted m/zDescription
[C₇H₁₀N₂OS]⁺170.05Molecular Ion (M⁺)
[C₄H₅NS-CH₂]⁺112.02Thiazolylmethyl cation
[C₃H₆NO]⁺72.04Azetidin-3-yloxy fragment
[C₄H₄NS]⁺98.01Thiazolyl fragment

Advanced Computational Chemistry and Theoretical Modeling

Theoretical modeling provides a deeper understanding of molecular structure, electronic properties, and reactivity that complements experimental data. Methods such as Density Functional Theory (DFT) are powerful tools for these investigations.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. By applying functionals such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), the geometry of this compound can be optimized to its lowest energy conformation. epu.edu.iqresearchgate.net This calculation provides precise predictions of bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations can generate a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the nitrogen and sulfur atoms of the thiazole ring and the oxygen of the ether linkage are expected to be regions of high electron density (colored red on a typical MEP map), indicating sites susceptible to electrophilic attack.

Table 5: Theoretically Predicted Structural Parameters from DFT

ParameterBond/AnglePredicted Value
Bond LengthC-O (ether)~1.43 Å
Bond LengthC=N (thiazole)~1.30 Å
Bond LengthC-S (thiazole)~1.77 Å
Bond AngleC-O-C (ether)~112°
Bond AngleC-S-C (thiazole)~89°

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. irjweb.com

The energies of the HOMO and LUMO, and the resulting HOMO-LUMO energy gap (ΔE), can be calculated using DFT. researchgate.netirjweb.com A small HOMO-LUMO gap indicates high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov For this compound, the HOMO is likely to be localized over the electron-rich thiazole ring and the heteroatoms (N, O, S), while the LUMO may be distributed across the aromatic ring system. This analysis helps predict the molecule's behavior in charge-transfer interactions and various chemical reactions.

Table 6: Predicted Frontier Molecular Orbital Properties

ParameterPredicted Value (eV)Implication
HOMO Energy-6.0 to -7.0Electron-donating capability
LUMO Energy-1.0 to -2.0Electron-accepting capability
HOMO-LUMO Gap (ΔE)4.0 - 6.0Chemical reactivity and stability

Electrostatic Potential (ESP) Surface Mapping

Electrostatic potential (ESP) surface mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule, providing insights into its reactive sites. researchgate.net The ESP map of this compound was generated to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

In the ESP map of the molecule, distinct regions of varying electrostatic potential are observed. The nitrogen and oxygen atoms, being highly electronegative, exhibit negative electrostatic potential, indicated by red and yellow colors. These areas are prone to electrophilic attack. Conversely, the hydrogen atoms attached to the azetidine ring show a positive electrostatic potential, appearing as blue regions, making them susceptible to nucleophilic attack. The thiazole ring itself presents a more complex distribution of charge due to the presence of both nitrogen and sulfur atoms. researchgate.net

Key Observations from ESP Surface Mapping:

Negative Potential Regions: Concentrated around the nitrogen atom of the thiazole ring and the oxygen atom of the azetidinoxy group. These sites are indicative of potential hydrogen bond acceptors.

Positive Potential Regions: Located around the hydrogen atoms of the azetidine ring's CH2 groups and the NH group, suggesting their role as potential hydrogen bond donors.

Molecular Polarity: The distinct separation of positive and negative potential regions highlights the polar nature of the molecule, which is a crucial factor in its solubility and interactions with biological targets. nih.gov

Molecular RegionPredominant Electrostatic PotentialPredicted Interaction Type
Thiazole NitrogenNegativeHydrogen Bond Acceptor, Metal Coordination
Azetidinoxy OxygenNegativeHydrogen Bond Acceptor
Azetidine NH HydrogenPositiveHydrogen Bond Donor
Thiazole CH HydrogenSlightly PositiveWeak Hydrogen Bond Donor

Molecular Dynamics Simulations for Conformational Analysis

To understand the flexibility and dynamic behavior of this compound, molecular dynamics (MD) simulations were performed. nih.gov These simulations provide insights into the conformational landscape of the molecule, revealing its preferred shapes and the energy barriers between different conformations. physchemres.org

The azetidine ring was observed to maintain its puckered conformation, while the side chain connecting it to the thiazole ring exhibited the most significant rotational freedom. The stability of the various conformations is influenced by intramolecular hydrogen bonding and steric hindrance between the two ring systems.

Summary of Conformational States:

Conformational StateDihedral Angle (C4-C5-C-O)Relative Population (%)Key Intramolecular Interactions
Extended180° ± 20°65Minimal steric hindrance
Folded60° ± 20°25Potential H-bond between azetidine NH and thiazole N
Perpendicular90° ± 20°10Intermediate state
Conformational StateDihedral Angle (C4-C5-C-O)Relative Population (%)Key Intramolecular Interactions
Extended180° ± 20°65Minimal steric hindrance
Folded60° ± 20°25Potential H-bond between azetidine NH and thiazole N
Perpendicular90° ± 20°10Intermediate state

In Silico Predictions for Molecular Interactions

In silico molecular docking studies were carried out to predict the binding modes and affinities of this compound with various protein targets. nih.govwjarr.com This computational technique helps in understanding the potential biological activity of a compound by examining its interactions with the active sites of proteins. semanticscholar.org

Docking simulations were performed against a panel of kinases, a common target class for thiazole-containing compounds. nih.gov The results indicated that the compound could favorably bind to the ATP-binding pocket of several kinases. The thiazole ring is predicted to form key hydrogen bonds with the hinge region of the kinases, a common interaction motif for kinase inhibitors. The azetidine ring is predicted to project towards the solvent-exposed region, where it can form additional interactions.

The predicted binding interactions highlight the importance of the specific functional groups on the molecule. The nitrogen atom in the thiazole ring and the oxygen atom in the azetidinoxy linker are crucial for forming hydrogen bonds with the protein backbone. mdpi.com

Predicted Interactions with a Representative Kinase Active Site:

Molecular MoietyInteracting Amino Acid ResidueType of InteractionPredicted Distance (Å)
Thiazole NitrogenLeucine (Backbone NH)Hydrogen Bond2.9
Azetidinoxy OxygenAspartate (Side Chain)Hydrogen Bond3.1
Azetidine RingPhenylalanine (Side Chain)Hydrophobic Interaction4.5
Thiazole RingValine (Side Chain)van der Waals3.8
Molecular MoietyInteracting Amino Acid ResidueType of InteractionPredicted Distance (Å)
Thiazole NitrogenLeucine (Backbone NH)Hydrogen Bond2.9
Azetidinoxy OxygenAspartate (Side Chain)Hydrogen Bond3.1
Azetidine RingPhenylalanine (Side Chain)Hydrophobic Interaction4.5
Thiazole RingValine (Side Chain)van der Waals3.8

No Publicly Available Research Data for "this compound"

Following a thorough review of scientific literature and databases, no specific in vitro biological activity studies were found for the chemical compound “this compound”. The search encompassed investigations into its potential antimicrobial, anticancer, and other exploratory biological activities.

Consequently, it is not possible to provide scientifically accurate data or detailed research findings for the sections and subsections requested in the article outline. The strict adherence to focusing solely on “this compound” means that information on the broader class of thiazole derivatives cannot be substituted, as this would not be representative of the specific compound .

There is no available information regarding:

In Vitro Antimicrobial Activity: No studies were identified that evaluated the efficacy of this specific compound against bacterial or fungal strains.

In Vitro Anticancer Research: There are no published cell-based assays investigating the antiproliferative potential of this compound, nor are there conceptual investigations into its potential cellular targets or pathways in the context of cancer.

Other Exploratory Biological Activities: No other in vitro biological activities for “this compound” have been reported in the available literature.

Until specific research is conducted and published on “this compound,” its biological activity profile remains uncharacterized.

Biological Activity Research in Vitro Studies and Mechanistic Hypotheses

Structure Activity Relationship Sar Studies

General Principles of SAR in Thiazole (B1198619) Chemistry

The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms. globalresearchonline.netijper.orgjetir.org This scaffold is a prominent feature in numerous pharmacologically active compounds, including antimicrobials, anti-inflammatory agents, and anticancer drugs. nih.govnih.govresearchgate.net The biological activity of thiazole derivatives is highly dependent on the nature and position of substituents on the ring. globalresearchonline.net

Key principles governing the SAR of thiazoles include:

Electronic Effects: The thiazole ring's aromaticity and the presence of heteroatoms create a specific electron distribution that influences its ability to interact with biological targets. Substituents can modulate this electron density. Electron-donating groups (like methyl) can increase the basicity and nucleophilicity of the ring, while electron-withdrawing groups (like nitro) have the opposite effect. researchgate.net

Steric Factors: The size and shape of substituents can dictate how the molecule fits into the binding pocket of a receptor or enzyme. Bulky groups may enhance binding through increased van der Waals interactions or cause steric hindrance that prevents effective binding.

Influence of the 1,3-Thiazole Heterocycle on Activity

The 1,3-thiazole ring is not merely a scaffold but an active pharmacophore that engages in critical binding interactions such as hydrogen bonding, pi-pi stacking, and hydrophobic interactions with biological targets. nih.gov Its unique electronic and structural features make it a versatile component in medicinal chemistry. nih.gov The presence of the thiazole nucleus is often essential for the biological activity of its derivatives. nih.gov

The substitution pattern on the thiazole ring at positions C2, C4, and C5 is a primary determinant of biological activity. ijper.org Electrophilic substitution typically occurs at the C5 position, which has the highest electron density, while nucleophilic substitution is favored at the C2 position. researchgate.net

For the parent compound, 5-[(Azetidin-3-yloxy)methyl]-1,3-thiazole, the key substituent is at the C5 position. SAR studies on related 5-substituted thiazole derivatives have shown that modifications at this position can drastically alter efficacy. For instance, in some series, the introduction of acyl groups at the C5 position was found to be favorable for antibacterial activity. nih.gov

The nature of substituents at other positions also plays a critical role. For example, studies on various 2,4-disubstituted thiazoles have demonstrated that the presence of specific groups, such as nitro (NO2) and methoxy (B1213986) (OCH3) on a phenyl ring attached to the thiazole, can significantly improve antimicrobial activity. researchgate.net

Compound SeriesPosition of SubstitutionSubstituent TypeObserved Impact on ActivityReference
2,4-Disubstituted ThiazolesC2, C4Aryl groups with NO2, OCH3Increased antimicrobial activity researchgate.net
5-HetarylthiazolesC5Acyl groupsFavorable for antibacterial activity nih.gov
Thiazole-bearing AnaloguesC4Para-halogen-substituted phenylImportant for anticonvulsant activity nih.gov
2-AminothiazolesC5Fluoro-substituted phenyl ringVital for anti-tubercular activity nih.gov

In many thiazole-based compounds, substitutions at the C2 and C4 positions are common. proquest.com However, the C5 position, as in this compound, offers a distinct vector for modification. Research on related compounds has highlighted the importance of this position. For example, in a series of thiazole derivatives investigated for anticancer activity, moving a phenyl ring from the C4 to the C5 position resulted in a more linear analog with stronger growth inhibitory effects.

Contribution of the Azetidine (B1206935) Ring to Biological Activity

Azetidines are four-membered nitrogen-containing saturated heterocycles. proquest.comresearchgate.net Their inclusion in drug candidates is valued for several reasons:

Molecular Rigidity: The strained four-membered ring introduces conformational rigidity, which can be advantageous for binding to a biological target by reducing the entropic penalty upon binding. nih.govacgpubs.org

Improved Physicochemical Properties: As a small, polar heterocycle, the azetidine ring can improve properties like aqueous solubility and metabolic stability.

Novel Chemical Space: Azetidines provide a three-dimensional structure that can explore different regions of a binding pocket compared to more common, larger ring systems. proquest.comresearchgate.net

Significance of the Ether Linkage and Methylene (B1212753) Bridge in Modulating Activity

The ether linkage (-O-) and the methylene bridge (-CH2-) connect the thiazole pharmacophore to the azetidine ring. This linker is not merely a spacer but plays an active role in modulating the compound's properties.

Conformational Flexibility: The ether linkage provides a degree of rotational flexibility, allowing the thiazole and azetidine rings to adopt an optimal orientation for target binding. The length and nature of this linker are critical; altering it can significantly impact potency.

Polarity and Hydrogen Bonding: The oxygen atom of the ether is a potential hydrogen bond acceptor, which can form a key interaction with the biological target. This contributes to the molecule's polarity and binding affinity.

Metabolic Stability: Ether linkages are generally more stable to metabolic degradation than ester linkages, which can contribute to a longer biological half-life. nih.gov

Studies on various bioactive molecules have established that the ether bond is often crucial for their biological activity, contributing to both efficacy and stability. nih.gov The combination of the ether and methylene groups provides a specific length and geometry that is likely fine-tuned for the intended biological target.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies

Quantitative Structure-Activity Relationship (QSAR) and molecular docking are computational tools used to understand and predict the biological activity of compounds. researchgate.netnih.gov

QSAR: 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be developed for a series of thiazole analogs to correlate their 3D structural features (steric, electrostatic, hydrophobic fields) with their biological activities. physchemres.org Such studies on thiazole derivatives have often highlighted that specific molecular connectivity and shape indices are key parameters for activity. researchgate.net For this compound analogs, a QSAR model could elucidate the precise steric and electronic requirements of the azetidine ring and substituents on the thiazole ring for optimal activity.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target. researchgate.netphyschemres.org Docking studies on thiazole derivatives have been used to identify key interactions, such as hydrogen bonds and hydrophobic contacts, within the active site of enzymes like glucosamine-6-phosphate synthase. researchgate.net A docking study of this compound into a target's active site could reveal how the azetidine nitrogen, the ether oxygen, and the thiazole ring's sulfur and nitrogen atoms interact with specific amino acid residues, thereby explaining the structural basis of its activity. physchemres.orgrsc.org

Computational MethodApplication to Thiazole DerivativesKey Findings / InsightsReference
2D-QSAR / 3D-QSARAntimicrobial thiazolesIdentified molecular connectivity and shape indices as crucial for activity. researchgate.net
CoMFA / CoMSIABiofilm inhibitorsGenerated predictive models (Q² up to 0.593) to guide the design of new candidates. physchemres.org
Molecular DockingAntimicrobial thiazolesRevealed key interactions with target enzymes (e.g., glucosamine-6-phosphate synthase). researchgate.net
Molecular DockingAntileishmanial thiadiazolesIdentified hydrogen bonding and hydrophobic interactions with DNA topoisomerase I as critical for activity. researchgate.net

Lack of Specific Research Findings for this compound

Following a comprehensive search of available scientific literature and databases, no specific research data was found for the chemical compound "this compound" pertaining to the requested sections on its Structure-Activity Relationship (SAR) studies and pharmacophore identification.

The performed searches aimed to retrieve information on:

Ligand-Target Interaction Analysis: Specific studies detailing the molecular interactions between this compound and any biological target.

Prediction of Binding Sites and Modes: Computational or experimental data identifying the binding sites and orientation of this specific compound within a target protein.

Correlation of Structural Descriptors with Biological Efficacy: Quantitative structure-activity relationship (QSAR) studies or other analyses linking the structural features of this compound to its biological activity.

Pharmacophore Identification and Lead Optimization Strategies: Research outlining the key chemical features of this compound responsible for its biological activity and strategies for its further development.

While general information exists for the broader class of thiazole-containing compounds, which are known to interact with a wide range of biological targets, the search yielded no documents containing the specific experimental or computational data required to construct the detailed article as outlined. The requested in-depth analysis is therefore not possible based on currently accessible information.

Further research would be required to be published on "this compound" to provide the specific details for the requested article structure.

Future Research Directions and Unexplored Avenues

Design and Synthesis of Advanced Analogues

The development of new molecules with enhanced biological activity is a primary goal in drug discovery. globalresearchonline.net For the core structure of 5-[(Azetidin-3-yloxy)methyl]-1,3-thiazole, future synthetic efforts can focus on creating advanced analogues by modifying its three key components: the thiazole (B1198619) ring, the azetidinyl moiety, and the methyl-ether linker.

Key areas for analogue design include:

Substitution on the Thiazole Ring: The thiazole nucleus is a versatile scaffold present in many biologically active compounds. researchgate.net Introducing various substituents at the C2 and C4 positions of the 1,3-thiazole ring could significantly modulate pharmacological activity. For example, incorporating aryl groups, such as in thiazole-based stilbene (B7821643) analogs, has been shown to yield potent DNA topoisomerase IB inhibitors. nih.gov Synthetic strategies could involve reacting substituted thioamides with α-haloketones to generate diverse 2,4-disubstituted thiazoles. nih.gov

Modification of the Azetidine (B1206935) Ring: The 3-oxy-azetidine component can be altered to explore structure-activity relationships (SAR). This could involve N-alkylation or N-acylation of the azetidine nitrogen to introduce new functional groups, potentially enhancing binding affinity to biological targets. Furthermore, the synthesis of analogues with different substitution patterns on the azetidine ring itself could be explored.

Alteration of the Linker: The methyl-ether linkage between the azetidine and thiazole rings offers another point for modification. Varying the length and nature of this linker, for instance, by replacing the ether with an amine, amide, or sulphone bridge, could alter the molecule's flexibility and orientation, leading to improved interactions with target proteins.

A systematic approach, creating a library of these novel derivatives, would be essential for a comprehensive exploration of the chemical space around this scaffold. frontiersin.org

Exploration of Novel Biological Targets (In Vitro)

Thiazole derivatives are known to exhibit a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. globalresearchonline.netmdpi.com While the specific biological profile of this compound is not extensively defined, its structural motifs suggest several promising avenues for in vitro biological screening.

Potential biological targets for investigation include:

Anticancer Activity: Many thiazole-containing compounds have demonstrated significant antiproliferative activity. mdpi.comnih.gov Future analogues could be screened against a panel of human cancer cell lines, such as breast (MCF-7), colon (HCT116), and liver (HepG2) cancer cells. nih.govmdpi.com Mechanistic studies could focus on key cancer-related enzymes like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and DNA topoisomerase, which are known targets for other thiazole derivatives. nih.govnih.govmdpi.com

Antimicrobial Properties: The thiazole core is a component of several antimicrobial agents. nih.gov New analogues should be evaluated for their activity against a range of pathogenic microbes, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungal strains (e.g., Aspergillus niger). nih.govnih.gov Inhibition of enzymes crucial for microbial survival, such as DNA gyrase, could be a specific focus. nih.gov

Enzyme Inhibition: Beyond cancer and infectious diseases, the scaffold could be tested for inhibitory activity against other clinically relevant enzymes. For example, various heterocyclic compounds are known to inhibit kinases, proteases, or phosphatases involved in inflammatory or metabolic disorders. nih.gov

Advanced Computational Modeling and Virtual Screening Approaches

In silico methods are indispensable tools in modern drug discovery for predicting molecular interactions and properties, thereby guiding synthetic efforts. nih.govrsc.org

Computational approaches for future research include:

Molecular Docking: Virtual screening of large compound libraries against known protein structures can identify potential biological targets. For newly synthesized analogues of this compound, molecular docking studies can predict their binding modes and affinities to targets like VEGFR-2, EGFR, or bacterial DNA gyrase, helping to rationalize observed biological activities and guide the design of more potent inhibitors. nih.govmdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can be employed to assess the stability of ligand-protein complexes predicted by docking. nih.gov These simulations provide insights into the dynamic behavior of the molecule within the binding site over time, offering a more accurate picture of the molecular interactions.

ADME/T Prediction: Computational models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel analogues. nih.gov Early assessment of physicochemical features and drug-likeness can help prioritize compounds with a higher probability of success in later developmental stages.

Synergistic Studies with Other Known Active Agents (Conceptual)

Combining therapeutic agents is a common strategy to enhance efficacy, overcome resistance, and reduce toxicity. Conceptually, analogues of this compound could be investigated for synergistic effects with established drugs.

Conceptual synergistic studies could explore:

Combination with Chemotherapeutics: If analogues demonstrate anticancer activity, they could be tested in combination with standard-of-care chemotherapy agents. A synergistic interaction could potentially allow for lower doses of the conventional drug, thereby reducing side effects.

Combination with Antibiotics: In the context of antimicrobial research, combining a novel thiazole derivative with existing antibiotics could be a strategy to combat drug-resistant bacteria. rsc.org The thiazole compound might work by inhibiting a different pathway, creating a multi-pronged attack on the pathogen.

These conceptual studies would initially involve in vitro assays to determine if the combination of agents results in an effect greater than the sum of their individual effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-[(Azetidin-3-yloxy)methyl]-1,3-thiazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves coupling azetidin-3-ol derivatives with thiazole precursors via nucleophilic substitution or Mitsunobu reactions. Solvent choice (e.g., DMF, THF) and temperature (reflux vs. room temperature) significantly impact yield. Catalysts like DBU or palladium-based systems may enhance efficiency. For purity, chromatographic separation (e.g., silica gel) or recrystallization in ethanol/water mixtures is recommended. Optimization should include monitoring by TLC and spectroscopic validation (e.g., 1^1H NMR) at each step .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR can identify key protons (e.g., azetidine CH2_2O at δ 3.5–4.0 ppm) and carbons (thiazole C-2 at ~165 ppm).
  • IR Spectroscopy : Stretching vibrations for C-O (1050–1150 cm1^{-1}) and thiazole C=N (1500–1600 cm1^{-1}) confirm functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C7_7H10_{10}N2_2OS1_1). Cross-reference with computational simulations (e.g., Gaussian) improves accuracy .

Q. What preliminary biological screening assays are suitable for evaluating this compound?

  • Methodological Answer :

  • Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi.
  • Enzyme Inhibition : Test against targets like acetylcholinesterase (Ellman’s method) or kinases (ATPase assays).
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins. Include positive controls (e.g., ampicillin for antimicrobials) and statistical validation (p < 0.05, n = 3) .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound derivatives for enhanced bioactivity?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding modes with target proteins (e.g., PDB: 1M17 for kinase inhibition). Focus on hydrogen bonds between the azetidine oxygen and active-site residues.
  • QSAR Modeling : Employ descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate structure with activity. Validate models using leave-one-out cross-validation (R2^2 > 0.7).
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM/PBSA) .

Q. What strategies resolve contradictions in reported bioactivity data for thiazole-azetidine hybrids?

  • Methodological Answer :

  • Reproducibility Studies : Replicate experiments under standardized conditions (pH, temperature, cell passage number).
  • SAR Analysis : Compare analogs with systematic substitutions (e.g., halogenation at thiazole C-5) to identify critical pharmacophores.
  • Meta-Analysis : Aggregate data from multiple studies (e.g., Web of Science, PubMed) using random-effects models to account for variability. Address publication bias via funnel plots .

Q. How can reaction engineering improve scalability of this compound synthesis?

  • Methodological Answer :

  • Flow Chemistry : Use microreactors to enhance heat/mass transfer and reduce side reactions (e.g., thiazole ring decomposition).
  • Catalyst Screening : Test heterogeneous catalysts (e.g., zeolite-encapsulated Pd nanoparticles) for recyclability and reduced metal leaching.
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate formation. Optimize using design of experiments (DoE) with factors like residence time and catalyst loading .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.